
1-(Piperazin-1-yl)prop-2-en-1-one; trifluoroacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Piperazin-1-yl)prop-2-en-1-one; trifluoroacetic acid is a compound that combines the structural features of piperazine and prop-2-en-1-one with trifluoroacetic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Piperazin-1-yl)prop-2-en-1-one typically involves the reaction of piperazine with prop-2-en-1-one under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the formation of the desired product. The addition of trifluoroacetic acid can be achieved through a subsequent reaction step, where the compound is treated with trifluoroacetic acid under appropriate conditions to form the trifluoroacetate salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include optimization of reaction conditions to maximize yield and purity, as well as the implementation of purification steps to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(Piperazin-1-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
1-(Piperazin-1-yl)prop-2-en-1-one; trifluoroacetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of various chemical products and intermediates.
Mecanismo De Acción
The mechanism of action of 1-(Piperazin-1-yl)prop-2-en-1-one; trifluoroacetic acid involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
1-(Piperazin-1-yl)prop-2-en-1-one hydrochloride: Similar structure but with hydrochloride instead of trifluoroacetic acid.
1-(Piperazin-1-yl)but-3-en-1-one: Similar structure with a but-3-en-1-one moiety.
1-(Piperazin-1-yl)prop-2-en-1-one di(trifluoroacetic acid) salt: Similar compound with two trifluoroacetic acid molecules.
Uniqueness
1-(Piperazin-1-yl)prop-2-en-1-one; trifluoroacetic acid is unique due to its specific combination of piperazine, prop-2-en-1-one, and trifluoroacetic acid. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Propiedades
Fórmula molecular |
C9H13F3N2O3 |
|---|---|
Peso molecular |
254.21 g/mol |
Nombre IUPAC |
1-piperazin-1-ylprop-2-en-1-one;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C7H12N2O.C2HF3O2/c1-2-7(10)9-5-3-8-4-6-9;3-2(4,5)1(6)7/h2,8H,1,3-6H2;(H,6,7) |
Clave InChI |
HFKKWCFDFKMUHD-UHFFFAOYSA-N |
SMILES canónico |
C=CC(=O)N1CCNCC1.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


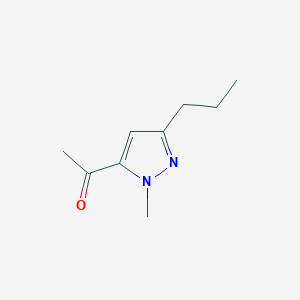
![1-[(3-Bromopyridin-2-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13301371.png)
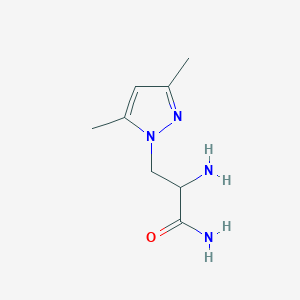

amine](/img/structure/B13301385.png)
![7-tert-butyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13301393.png)
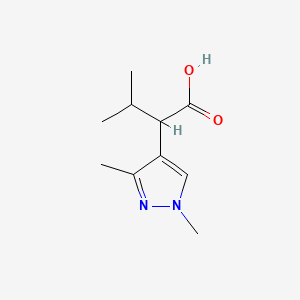
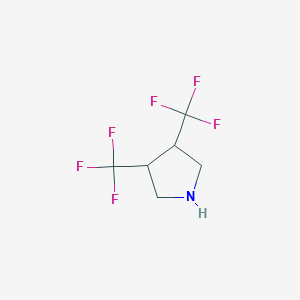
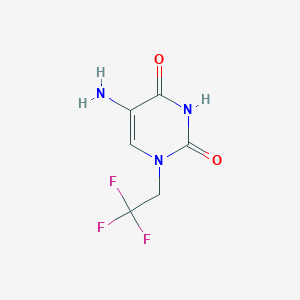
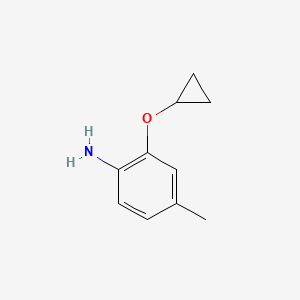
![N-[1-(Aminomethyl)-2-methylcyclohexyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B13301420.png)
![Carbamic chloride, N-[(4-methoxyphenyl)methyl]-N-methyl-](/img/structure/B13301425.png)
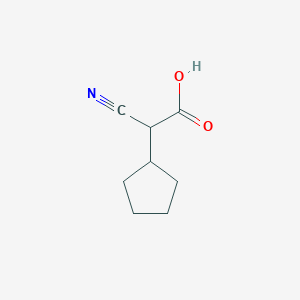
![3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-phenylpropanoic acid](/img/structure/B13301449.png)
